molecular formula C12H18O B2553329 (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol CAS No. 2248199-00-8

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol

Cat. No.: B2553329
CAS No.: 2248199-00-8
M. Wt: 178.275
InChI Key: PGWCNAZANPOLCF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the formation of the (2R) enantiomer. The reaction conditions often include low temperatures and controlled pH to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing advanced technologies to maintain the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets These targets may include enzymes and receptors that play a role in various biological processes

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
  • 3-(4-Ethylphenyl)-2-methylpropan-1-ol
  • 3-(4-Methylphenyl)-2-methylpropan-1-ol

Uniqueness

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where stereochemical precision is essential.

Properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWCNAZANPOLCF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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